molecular formula C9H10ClN B1357077 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine CAS No. 267242-99-9

2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine

Cat. No. B1357077
M. Wt: 167.63 g/mol
InChI Key: JOJFZYVLQKMUQD-UHFFFAOYSA-N
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Description

“2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine” is a chemical compound with the CAS Number: 267242-99-9 and Linear Formula: C9H10CLN . It has a molecular weight of 167.64 .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C9H10ClN/c1-6-5-9(10)11-8-4-2-3-7(6)8/h5H,2-4H2,1H3 . This code provides a unique representation of the compound’s molecular structure.

The melting point is reported to be between 58-62°C .

Scientific Research Applications

Pharmaceutical and Antimicrobial Research

2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine has been extensively used in pharmaceutical research. It is a component in the synthesis of various pharmaceutical compounds, particularly as a side-chain in the production of fourth-generation Cefpirome, a cephalosporin antibiotic. This compound has shown potential due to its applications in bactericide and antimicrobial research, contributing significantly to the development of new pharmaceuticals (Fu Chun, 2007).

Synthesis and Chemical Properties

The compound has been a subject of study for its synthetic routes and chemical properties. Various methods like N-hydroxyphthaldiamide route, acrolein route, and diethyl adipate route are used for its preparation, with the acrolein route achieving a yield of up to 87.4%, highlighting its developmental prospects (Fu Chun, 2007). Moreover, the synthesis of 6,7-dihydro-5H-cyclopenteno[b]pyridine from 1-amino-2-cyanocyclopentene involves steps like acetylation, cyclization, and chlorination, achieving an overall yield of about 61% (Zhao Xin-qi, 2007).

Catalysis and Green Chemistry

In green chemistry, the compound's derivatives, like 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues, have been synthesized through manganese-catalyzed oxidation, demonstrating high yield and excellent chemoselectivity. This catalytic system is efficient for the direct oxidation of various pyridine derivatives, showcasing its versatility in green chemistry applications (Lanhui Ren et al., 2015).

Heterocyclic Compound Research

The compound is pivotal in heterocyclic compound research. Its derivatives have been studied for their structures and properties, contributing significantly to the field of heterocyclic chemistry. For example, the multicomponent condensation of malononitrile and other components forms various 6,7-dihydro-5 H -cyclopenta[ b ]pyridine derivatives, whose structures were analyzed by X-ray structural analysis (I. V. Dyachenko et al., 2020).

Crystallography and Structural Analysis

Crystallographic studies of this compound and its derivatives have provided insights into their molecular structures, aiding in the understanding of their chemical behavior and potential applications. These studies involve detailed X-ray diffraction analyses, revealing the molecular and crystal structures of various derivatives, which is crucial for designing new compounds with desired properties (A. Moustafa & A. S. Girgis, 2007).

Optical and Electronic Applications

Research into the optical and electronic properties of pyridine derivatives, including 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine, has led to the development of materials with specific optical and junction characteristics. These properties are important for applications in electronics and photonics (I. Zedan et al., 2020).

Safety And Hazards

This compound is classified as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN/c1-6-5-9(10)11-8-4-2-3-7(6)8/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJFZYVLQKMUQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1CCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594699
Record name 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine

CAS RN

267242-99-9
Record name 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Smoll - 2018 - digital.lib.washington.edu
Commercially viable methods to directly and selectively functionalize hydrocarbon CH bonds would have a significant impact in the chemical and fuel industries. Two desirable …
Number of citations: 0 digital.lib.washington.edu
J Schneekönig, W Liu, T Leischner… - … Process Research & …, 2020 - ACS Publications
Herein we report improved chemo- and enantioselective hydrogenations of 1-(2,2,4-trimethylquinolin-1(2H)-yl)ethan-1-one (1) toward (R)-1-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)…
Number of citations: 11 pubs.acs.org

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